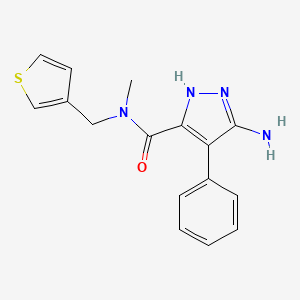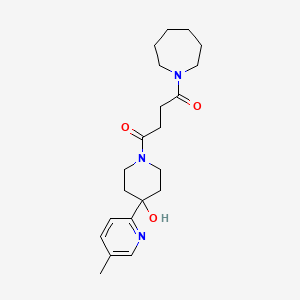
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as AMPTP, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide increases the levels of dopamine and serotonin in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, decreased cancer cell proliferation, and increased apoptosis in cancer cells. Additionally, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to increase the release of corticotropin-releasing hormone (CRH), a hormone that plays a role in stress response.
実験室実験の利点と制限
One of the main advantages of using 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for MAO inhibition, which allows for the investigation of the role of dopamine and serotonin in various physiological and biochemical processes. However, one limitation of using 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for the study of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, including investigating its potential use as a lead compound for the development of new drugs, further elucidating its mechanism of action, and exploring its potential applications in other fields such as psychiatry and immunology. Additionally, future studies could focus on optimizing the synthesis method of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide to improve its yield and purity.
合成法
The synthesis of 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride, followed by reaction with 3-thienylmethanol to form the intermediate 4-phenyl-1H-pyrazole-3-carbonyl chloride. This intermediate is then reacted with methylamine to form the final product, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide.
科学的研究の応用
5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied for its potential use as a tool to investigate the role of dopamine in reward processing. In drug development, 5-amino-N-methyl-4-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been investigated as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
3-amino-N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20(9-11-7-8-22-10-11)16(21)14-13(15(17)19-18-14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEOMTHWGCQMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=C(C(=NN2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-methyl-4-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![N-benzyl-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490609.png)
![4-{4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5490613.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5490631.png)
![N-cyclopentyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5490638.png)
![N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5490649.png)

![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)
![(4S)-4-{4-[({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5490696.png)
![1-(4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B5490699.png)
![ethyl (1-{3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate](/img/structure/B5490701.png)